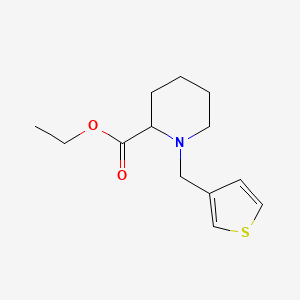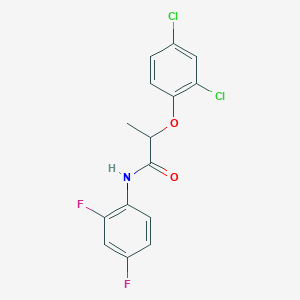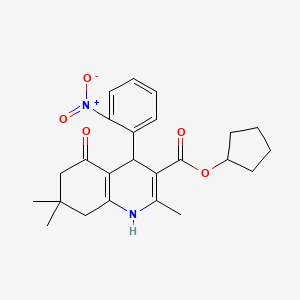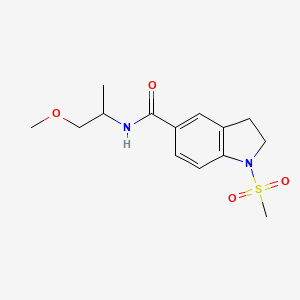![molecular formula C21H23N3O3 B5178599 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)
5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide, commonly known as Ro 25-6981, is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1990s by scientists at F. Hoffmann-La Roche Ltd. Ro 25-6981 has been extensively studied for its potential therapeutic applications in neurological disorders, such as stroke, epilepsy, and Alzheimer's disease.
作用机制
Ro 25-6981 is a selective antagonist for the 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor, which plays a crucial role in synaptic plasticity and learning and memory. By blocking the 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor, Ro 25-6981 reduces the influx of calcium ions into the neuron, which can lead to excitotoxicity and cell death. This mechanism of action makes Ro 25-6981 a potential therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
Ro 25-6981 has been shown to have a variety of biochemical and physiological effects in animal models. In addition to reducing brain damage caused by stroke and improving cognitive function in Alzheimer's disease, Ro 25-6981 has been shown to reduce seizures in animal models of epilepsy. Ro 25-6981 has also been shown to have antidepressant effects and to reduce chronic pain in animal models.
实验室实验的优点和局限性
Ro 25-6981 has several advantages for lab experiments. It is highly selective for the 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor and has a high affinity for the receptor, making it a useful tool for studying the role of the 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor in neurological disorders. However, Ro 25-6981 has some limitations for lab experiments. It has a relatively short half-life in vivo, which can make it difficult to maintain a consistent concentration in animal models. Additionally, Ro 25-6981 has poor solubility in water, which can make it difficult to administer in experiments.
未来方向
There are several future directions for research on Ro 25-6981. One area of interest is the potential use of Ro 25-6981 in treating traumatic brain injury. Another area of interest is the development of novel 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor antagonists based on the structure of Ro 25-6981. Additionally, further research is needed to better understand the biochemical and physiological effects of Ro 25-6981 and its potential therapeutic applications in neurological disorders.
合成方法
The synthesis of Ro 25-6981 involves several steps, starting with the reaction of 2-naphthylacetonitrile with ethylmagnesium bromide. The resulting compound is then reacted with isoxazole-5-carboxylic acid, followed by the addition of morpholine and acetic anhydride. The final product is purified through column chromatography to obtain Ro 25-6981 with a purity of over 99%.
科学研究应用
Ro 25-6981 has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models, Ro 25-6981 has been shown to reduce brain damage caused by stroke and to improve cognitive function in Alzheimer's disease. Ro 25-6981 has also been studied for its potential use in treating epilepsy, depression, and chronic pain.
属性
IUPAC Name |
5-(morpholin-4-ylmethyl)-N-(2-naphthalen-1-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(20-14-18(27-23-20)15-24-10-12-26-13-11-24)22-9-8-17-6-3-5-16-4-1-2-7-19(16)17/h1-7,14H,8-13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJAOFORUWAJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)NCCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)


![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)
![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)




![3-butoxy-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5178609.png)